molecular formula C24H16F2N2O3 B2825947 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 902566-72-7

2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2825947
CAS No.: 902566-72-7
M. Wt: 418.4
InChI Key: OYPWMILXQHBPDG-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the benzoyl group: This step involves the acylation of the quinoline core using benzoyl chloride in the presence of a base such as pyridine.

    Formation of the acetamide moiety: This involves the reaction of the intermediate with 4-fluoroaniline and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for its potential biological activities and therapeutic applications.

Medicine

In medicine, the compound could be studied for its potential as a drug candidate. Its structure suggests it may interact with various biological targets, making it a promising lead compound for drug discovery.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Ciprofloxacin: An antibiotic with a quinoline core.

    Quinacrine: An antiprotozoal drug with a quinoline core.

Uniqueness

2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide is unique due to the presence of both benzoyl and fluorophenyl groups, which may confer distinct chemical and biological properties. The fluorine atoms can enhance its metabolic stability and bioavailability, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F2N2O3/c25-16-6-9-18(10-7-16)27-22(29)14-28-13-20(23(30)15-4-2-1-3-5-15)24(31)19-12-17(26)8-11-21(19)28/h1-13H,14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPWMILXQHBPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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